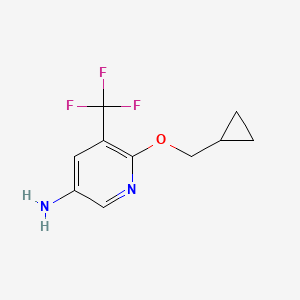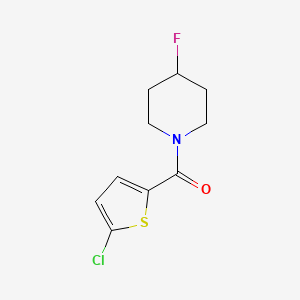![molecular formula C13H16BrF2N B8122392 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine](/img/structure/B8122392.png)
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is a synthetic organic compound that features a piperidine ring substituted with a 3-bromo-phenyl group and two fluorine atoms
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-phenyl ethylamine and 3,3-difluoro-piperidine.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of solvents like dichloromethane or dimethylformamide (DMF) and catalysts such as triethylamine.
Reaction Steps: The process involves the nucleophilic substitution of the bromine atom on the phenyl ring with the piperidine ring, followed by purification steps to isolate the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for higher yields and purity, using larger reactors, and employing continuous flow techniques to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or potassium tert-butoxide.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride are used.
Coupling Reactions: Palladium catalysts and boronic acids are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted phenyl derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
科学的研究の応用
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
- 1-[2-(3-Chloro-phenyl)-ethyl]-3,3-difluoro-piperidine
- 1-[2-(3-Fluoro-phenyl)-ethyl]-3,3-difluoro-piperidine
- 1-[2-(3-Methyl-phenyl)-ethyl]-3,3-difluoro-piperidine
Uniqueness
1-[2-(3-Bromo-phenyl)-ethyl]-3,3-difluoro-piperidine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and potential biological activity compared to its analogs. The difluoro substitution on the piperidine ring also contributes to its unique properties, affecting its stability and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
特性
IUPAC Name |
1-[2-(3-bromophenyl)ethyl]-3,3-difluoropiperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrF2N/c14-12-4-1-3-11(9-12)5-8-17-7-2-6-13(15,16)10-17/h1,3-4,9H,2,5-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJOFWBMVQPMDNP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CCC2=CC(=CC=C2)Br)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![S 3-(4-Bromo-phenyl)-2-[(tetrahydro-pyran-4-carbonyl)-amino]-propionic acid methyl ester](/img/structure/B8122400.png)
![4-[(tert-Butoxycarbonyl-cyclopropylmethyl-amino)-methyl]-benzoic acid](/img/structure/B8122404.png)





